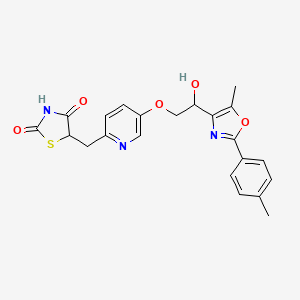
Combonox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Combonox is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Combonox typically involves a multi-step process that includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the presence of catalysts to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often involving automated systems to monitor and control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Combonox undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form, which may have different properties and applications.
Reduction: Reducing agents can convert this compound into its reduced form, which is often more reactive.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Catalysts: Catalysts such as palladium on carbon or platinum are often used to facilitate reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can range from simple derivatives to complex molecules with multiple functional groups.
Applications De Recherche Scientifique
Combonox has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a reagent in various synthetic reactions to create new compounds with desired properties.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its ability to interact with biological molecules.
Medicine: this compound has potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: In industrial applications, this compound is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Combonox involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to specific proteins or enzymes, altering their activity and leading to changes in cellular processes.
Pathways Involved: The pathways affected by this compound include signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Combonox can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Comboflex and Combosyn share some structural similarities with this compound but differ in their reactivity and applications.
Uniqueness: this compound is unique due to its specific functional groups and the stability of its chemical structure, which make it suitable for a wide range of applications.
Propriétés
| 701907-98-4 | |
Formule moléculaire |
C31H39NO6 |
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C18H21NO4.C13H18O2/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h3-4,13,16,21H,5-9H2,1-2H3;4-7,9-10H,8H2,1-3H3,(H,14,15)/t13-,16+,17+,18-;/m1./s1 |
Clé InChI |
BYQMUJKLALSITI-RKXJKUSZSA-N |
SMILES isomérique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)

